molecular formula C13H21NO2 B2454310 Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate CAS No. 916263-14-4

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate

Cat. No.: B2454310
CAS No.: 916263-14-4
M. Wt: 223.316
InChI Key: JZKKJSGTWOUUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is a synthetic piperidine derivative of significant interest in medicinal and organic chemistry. With a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol, this compound serves as a versatile chemical building block . The structure features a piperidine ring, a common motif in drug discovery, which is N-protected by a tert-butyloxycarbonyl (Boc) group and functionalized at the 2-position with a prop-2-ynyl (propargyl) side chain . Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The Boc protecting group offers stability during synthetic transformations and can be readily removed under mild acidic conditions, providing access to the secondary amine for further functionalization. The prop-2-ynyl group offers a handle for further chemical elaboration, most notably through metal-catalyzed azide-alkyne cycloaddition (Click Chemistry), allowing researchers to efficiently create more complex molecular architectures . This combination of protected amine and alkyne functionalities makes this compound a valuable intermediate for the synthesis of diverse compound libraries for biological screening, the development of potential pharmacologically active molecules, and the construction of complex natural product analogs . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKKJSGTWOUUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Alkylation and Deprotection Reactions

The tert-butyl carbamate group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective functionalization of other sites.

Deprotection of the tert-Butyl Group
Acidic hydrolysis removes the Boc group, regenerating the free piperidine amine. Common conditions include:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours.

  • Hydrochloric acid (HCl) in dioxane or methanol under reflux.

Example Protocol

Reaction StepConditionsOutcomeYieldSource
Boc deprotection4M HCl in dioxane, 25°C, 2 hoursPiperidine-2-prop-2-ynylamine85%

Alkyne-Specific Reactions

The prop-2-ynyl group participates in cycloadditions and cross-coupling reactions due to its terminal alkyne functionality.

Click Chemistry (Huisgen Cycloaddition)

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles, useful for bioconjugation:

  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), H₂O/tert-BuOH (1:1), 25°C.

  • Applications : Ligand synthesis for drug discovery and material science.

Sonogashira Coupling

Palladium-catalyzed cross-coupling with aryl halides forms C–C bonds:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Base : Et₃N or K₂CO₃ in THF at 60°C.

Reported Yields

SubstrateProductYieldSource
4-Iodobenzoic acid2-Prop-2-ynylpiperidine-aryl adduct72%

Radical Cyclization Reactions

The prop-2-ynyl group facilitates intramolecular radical cyclization under tin hydride conditions:

  • Conditions : Bu₃SnH (1.2 eq), AIBN (0.1 eq), toluene, reflux .

  • Outcome : Formation of fused bicyclic structures via 5- or 6-membered ring closure .

Example Transformation

Starting MaterialProductYieldSource
tert-Butyl 2-prop-2-ynylpiperidine-1-carboxylateBenzocyclohepten-imine derivative68%

Grignard and Organometallic Additions

The alkyne reacts with Grignard reagents to form substituted propargyl derivatives:

  • Conditions : i-PrMgBr (2 eq), THF, −40°C to 25°C .

  • Application : Synthesis of α-alkynyl ketones or alcohols .

Reported Data

Grignard ReagentProductYieldSource
Isopropylmagnesium bromidetert-Butyl 2-(3-oxobutyl)piperidine-1-carboxylate63%

Reductive Amination and Functionalization

The deprotected piperidine amine undergoes reductive amination with aldehydes/ketones:

  • Conditions : NaBH₃CN or NaBH(OAc)₃, MeOH, 25°C .

  • Outcome : Secondary or tertiary amines for pharmacological studies .

Comparative Reactivity Table

Reaction TypeKey ConditionsTypical YieldSelectivity
Boc DeprotectionHCl/dioxane, 25°C80–90%High
Click ChemistryCuSO₄, sodium ascorbate, H₂O/t-BuOH70-85%Regioselective (1,4-triazole)
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N65–75%Moderate
Radical CyclizationBu₃SnH, AIBN, toluene, reflux60–70%High

Mechanistic Insights

  • Deprotection : Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol.

  • Click Chemistry : Copper(I) stabilizes the triazole transition state, favoring 1,4-regioselectivity.

  • Radical Cyclization : Tin-mediated hydrogen abstraction generates a carbon-centered radical, initiating cyclization .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is primarily utilized in the synthesis of bioactive compounds. Its structure allows for modifications that enhance pharmacological properties.

1.1. PROTAC Development

One of the most promising applications is in the development of PROTAC (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce targeted protein degradation, which has implications for treating various diseases, including cancer. The compound serves as a semi-flexible linker that can optimize the orientation of the degrader for improved efficacy and selectivity .

1.2. Pain Management

Research indicates that piperidine derivatives exhibit analgesic properties. This compound may contribute to the development of new analgesics by acting on specific pain pathways .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives, each with unique biological activities.

Derivative Application Reference
Tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamatePotential anti-cancer agent
Tert-butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylateDrug development for neurological disorders

3.1. Targeted Protein Degradation

A study demonstrated that the incorporation of this compound into PROTACs enhanced their ability to degrade specific target proteins in cancer cells, leading to a reduction in cell viability .

3.2. Analgesic Activity

In another study, derivatives of this compound were tested for analgesic effects in animal models, showing significant pain relief comparable to standard analgesics without the typical side effects associated with opioids .

Safety and Regulatory Information

This compound has been classified with certain safety warnings, including skin and eye irritation risks . Proper handling and safety protocols must be followed during its use in laboratory settings.

Mechanism of Action

The mechanism of action of tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-prop-2-ynylpiperidine-1-carboxylate
  • Tert-butyl 2-prop-2-ynylpiperazine-1-carboxylate
  • Tert-butyl 2-prop-2-ynylpyridine-1-carboxylate

Uniqueness

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a prop-2-ynyl group on the piperidine ring.

Biological Activity

Tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features which contribute to its biological activity. The compound can be represented by the following molecular formula:

  • Molecular Formula : C_{12}H_{17}N_{1}O_{2}
  • Molecular Weight : 207.27 g/mol

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a selective modulator of certain receptor systems, potentially influencing pathways involved in inflammation, pain modulation, and neuroprotection.

Selective Estrogen Receptor Modulation

One significant aspect of this compound is its potential as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively stimulate or inhibit estrogen receptors in different tissues, making them valuable in the treatment of conditions such as osteoporosis and hormone-dependent cancers.

Biological Activity Data

Research has shown that this compound exhibits various biological activities. Below is a summary table highlighting some key findings from recent studies:

Activity Effect Reference
Estrogen Receptor ModulationSelective agonist/antagonist properties
Anti-inflammatory EffectsReduces inflammation in animal models
Neuroprotective EffectsPotential protective effects against neurodegeneration

Study on Anti-inflammatory Effects

A study published in Pharmaceutical Research investigated the anti-inflammatory effects of this compound in a rodent model of induced inflammation. The results indicated a significant reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Neuroprotective Properties

In another study focusing on neuroprotection, the compound was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings demonstrated that this compound significantly reduced cell death and improved cell viability, indicating its potential role in neurodegenerative disease management.

Q & A

Q. What are the common synthetic routes for tert-butyl 2-prop-2-ynylpiperidine-1-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves Boc-protection of piperidine derivatives followed by alkynylation at the 2-position. A general approach includes:

Reacting piperidine with tert-butyl chloroformate to form the Boc-protected intermediate.

Introducing the prop-2-ynyl group via nucleophilic substitution or coupling reactions (e.g., Sonogashira coupling for terminal alkynes) .

  • Purity Optimization :
  • Use column chromatography (silica gel, hexane/EtOAc gradient) for intermediate purification.
  • Final purity (>95%) can be confirmed via HPLC with a C18 column (acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .
  • Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize by-products like unreacted starting materials .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, light, or heat sources .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life. Monitor via HPLC for decomposition products like piperidine or CO₂ .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use Sharpless epoxidation or Noyori asymmetric hydrogenation to introduce stereocenters. For example, enantioselective alkynylation can be achieved with Cu(I)/chiral phosphine complexes .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or organocatalysts to resolve racemic mixtures during intermediate steps .
  • Analytical Validation : Confirm stereochemistry via X-ray crystallography (SHELX refinement ) or chiral HPLC (e.g., Chiralpak IA column) .

Q. What analytical techniques are critical for resolving contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • Contradiction Scenarios :
  • NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish regioisomers .
  • Mass Spec Fragmentation Ambiguity : Perform HRMS-ESI to verify molecular formula and compare with theoretical isotopic patterns .
  • Crystallographic Validation : Resolve structural ambiguities (e.g., bond angles, conformers) via single-crystal X-ray diffraction (SHELXL refinement ).

Q. How to design experiments to assess the compound's reactivity under varying conditions (e.g., acidic, basic, oxidative)?

  • Methodological Answer :
  • Reactivity Screening :
ConditionProtocolKey Metrics
Acidic (pH 2-3) Stir in HCl (0.1 M)/THF (1:1)Monitor Boc deprotection via TLC
Oxidative Treat with mCPBA (1 equiv)Track epoxide formation via GC-MS
Basic (pH 10-12) React with NaOH (1 M)/MeOHQuantify piperidine release via titration
  • Mechanistic Probes : Use DFT calculations (Gaussian 16) to predict reaction pathways and compare with experimental outcomes .

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